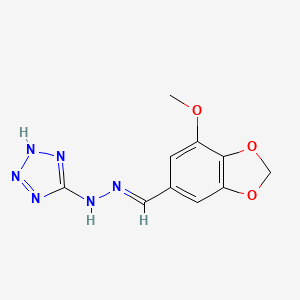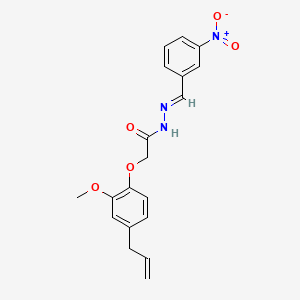
2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
Übersicht
Beschreibung
2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide, also known as ANA, is a synthetic compound that has gained attention in recent years due to its potential in scientific research applications. ANA is a hydrazone derivative that has been synthesized using various methods, including the condensation reaction between 4-allyl-2-methoxyphenol and 3-nitrobenzaldehyde with acetohydrazide.
Wirkmechanismus
The mechanism of action of 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components. 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in the biosynthesis of melanin, and acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, which can cause oxidative damage to cells. 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has several advantages for lab experiments, including its ease of synthesis, low cost, and stability at room temperature. 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide can be synthesized using various methods, and the reactants are readily available. 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is also stable at room temperature, making it easy to handle and store. However, 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has some limitations for lab experiments, including its low solubility in water and its potential toxicity. 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is only moderately soluble in water, which can limit its use in aqueous solutions. 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has also been shown to have some toxicity in vitro, which could limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide. One potential direction is the development of 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the modification of 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide to improve its solubility and reduce its toxicity. Additionally, 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide could be used as a probe for detecting metal ions, which could have applications in environmental monitoring and biomedical imaging. Further research is needed to fully understand the mechanism of action of 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide and its potential in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has shown potential in various scientific research applications, including the development of new drugs and as a probe for detecting metal ions. 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases, including cancer.
Eigenschaften
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-3-5-14-8-9-17(18(11-14)26-2)27-13-19(23)21-20-12-15-6-4-7-16(10-15)22(24)25/h3-4,6-12H,1,5,13H2,2H3,(H,21,23)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLHLKDKWKDBTF-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate hydrochloride](/img/structure/B3867449.png)
![2-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B3867453.png)
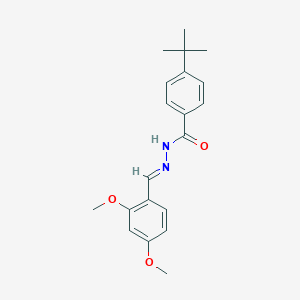
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3867470.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3867471.png)

![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B3867486.png)
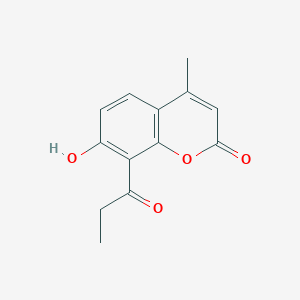
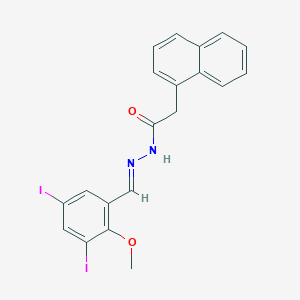

![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B3867520.png)
![4-[2-(3,4-dimethoxybenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3867524.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B3867530.png)
